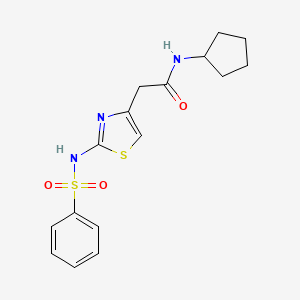

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a phenylsulfonamido group at position 2 and an acetamide moiety at position 2. The cyclopentyl group attached to the acetamide nitrogen distinguishes it from other thiazole derivatives.

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c20-15(17-12-6-4-5-7-12)10-13-11-23-16(18-13)19-24(21,22)14-8-2-1-3-9-14/h1-3,8-9,11-12H,4-7,10H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMKIGJROYHKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of cyclopentylamine with 2-(phenylsulfonamido)thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The phenylsulfonamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide to structurally and functionally related thiazole-based acetamides and sulfonamides. Key differences in substituents, synthetic routes, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Sulfonamido groups (as in the target compound and Compound 6) are critical for binding to kinases or microbial enzymes via hydrogen bonding with conserved residues .

Synthetic Routes :

- The target compound likely employs a multi-step synthesis similar to Compound 6 , where sulfonamido and acetamide groups are introduced sequentially using DMAP as a catalyst in DCM under ultrasonication .

- In contrast, simpler analogs like N-(4-phenyl-2-thiazolyl)acetamide are synthesized via direct acylation of thiazol-2-amine with acetyl chloride .

Biological Activity: Compound 17d (CDK9 inhibitor) demonstrates that bulky substituents (e.g., norbornane) improve selectivity but may reduce solubility. The target compound’s cyclopentyl group could balance these properties .

Biological Activity

N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

Synthesis of N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

The synthesis typically involves the reaction of cyclopentylamine with 2-(phenylsulfonamido)thiazole-4-carboxylic acid. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The process can be summarized as follows:

- Reactants : Cyclopentylamine and 2-(phenylsulfonamido)thiazole-4-carboxylic acid.

- Coupling Agent : DCC.

- Catalyst : DMAP.

- Conditions : Stirring at room temperature followed by purification through recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds similar to N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit various cancer cell lines, including those resistant to standard therapies. The compound's structure allows it to interact effectively with molecular targets involved in tumor growth and proliferation.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | A549 | TBD | EGFR inhibition |

| Similar Thiazole Derivative | HT-29 | 0.18 | Apoptosis induction |

| Standard Drug (Erlotinib) | A549 | 7.59 | EGFR inhibition |

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, indicating that modifications in the substituents can significantly affect biological activity. For instance, the presence of a sulfonamide group enhances the compound's ability to form hydrogen bonds with target proteins, thereby improving its inhibitory effects on enzymes involved in cancer progression.

Case Studies

- Case Study 1 : A study involving a series of thiazole derivatives demonstrated that compounds with similar structural motifs to N-cyclopentyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exhibited IC50 values ranging from 0.18 µM to 1.32 µM against various cancer cell lines, highlighting the potential of this compound as a lead structure for further development.

- Case Study 2 : Another investigation into the antimicrobial efficacy of thiazole derivatives revealed that modifications at the phenylsulfonamide position could enhance activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.